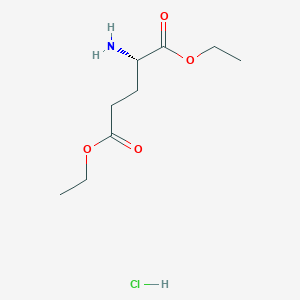

L-Aspartic acid diethyl ester hydrochloride

Overview

Description

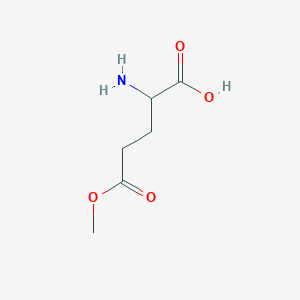

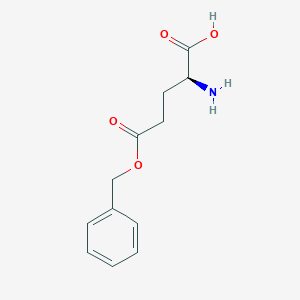

L-Aspartic acid diethyl ester hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 . It is commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of L-Aspartic acid diethyl ester hydrochloride involves protease catalysis to convert L-aspartate diethyl ester (Et 2-Asp) to oligo(β-ethyl-α-aspartate), oligo(β-Et-α-Asp). Comparative studies of protease activity for oligo(β-Et-α-Asp) synthesis revealed α-chymotrypsin to be the most efficient .Molecular Structure Analysis

The IUPAC name for L-Aspartic acid diethyl ester hydrochloride is 1,4-diethyl 2-aminobutanedioate hydrochloride . The InChI Key is AJOXZAAREAYBQR-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

L-Aspartic acid diethyl ester hydrochloride has a molecular weight of 225.670 and a density of 1.102g/cm3 . The compound is a solid at room temperature .Scientific Research Applications

Hydrogel Synthesis : L-Aspartic acid is used in the synthesis of novel natural hydrogels based on starch. These hydrogels demonstrate temperature-responsive swelling behavior, pH sensitivity, and superabsorbency, making them potential carriers in delivery systems (Vakili & Rahneshin, 2013).

Forensic Science Application : The proportion of D- to L-enantiomers of aspartic acid in proteins is used by forensic scientists to estimate age at death, and hydroxyproline interference during gas chromatographic analysis of aspartic acid in human dentine is a significant consideration in this context (Waite, Collins, & van Duin, 1999).

Polymerization Processes : L-Aspartic acid diethyl ester hydrochloride is used in bulk polymerization processes, yielding primarily α-linked poly(l-aspartate) with controlled polymerization by a chain-growth mechanism (Totsingan, Centore, & Gross, 2017).

Oligopeptide Synthesis : It is used in oligopeptide synthesis from the esters of L-Aspartic and L-Glutamic acids in benzene, demonstrating changes in substrate specificity and oligomerized product composition (Uemura et al., 1990).

Protein Methylation Study : Aspartic acid beta-[3H]methyl ester is identified from proteolytic digests of methylated human red blood cell membranes, suggesting aspartyl residues as a major site of protein methylation (Janson & Clarke, 1980).

Chromatographic Analysis : It is involved in the optimization strategy for isocratic separation of α-aspartame and its breakdown products by reversed phase liquid chromatography, crucial for diet foods quality (Demiralay & Özkan, 2004).

Polyester Nanoassemblies for Bioimaging : L-Aspartic acid-based amphiphilic polyester nanoassemblies are designed as an enzymatic-biodegradable theranostic fluorescence resonance energy transfer (FRET) probe for live cell bioimaging in cancer cells (Saxena, Pradeep, & Jayakannan, 2019).

Mechanism of Action

Target of Action

Aspartic acid and its derivatives are known to play crucial roles in various biological processes, including protein synthesis and serving as neurotransmitters in the central nervous system .

Mode of Action

It’s worth noting that aspartic acid derivatives are often involved in dynamic kinetic resolution (dkr), a process that controls the composition of products based on the free energies of the transition states .

Biochemical Pathways

Aspartic acid is a critical component in the citric acid cycle (also known as the krebs cycle), a central metabolic pathway in all aerobic organisms .

Pharmacokinetics

The pharmacokinetics of a drug can significantly influence its bioavailability, determining the onset, duration, and intensity of the drug’s effect .

Result of Action

Aspartic acid and its derivatives are known to play a role in protein synthesis and serve as neurotransmitters, influencing various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound. Additionally, the physiological environment within the body, including factors like pH, enzymatic activity, and the presence of other biomolecules, can also influence the compound’s action .

Safety and Hazards

properties

IUPAC Name |

diethyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOXZAAREAYBQR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid diethyl ester hydrochloride | |

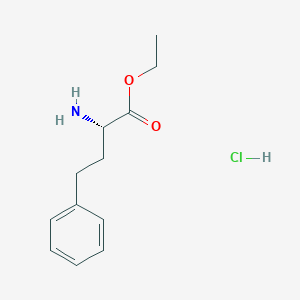

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are Asperazepanones A and B, and where were they discovered?

A1: Asperazepanones A and B are two newly discovered pyrrolinone-fused benzoazepine alkaloids. They were isolated from the fungus Aspergillus candidus. []

Q2: What is the biological significance of Asperazepanones A and B?

A2: These compounds demonstrated potent anti-inflammatory activity in scientific studies. [] This discovery highlights their potential as lead compounds for developing new anti-inflammatory drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.